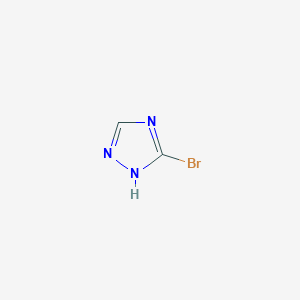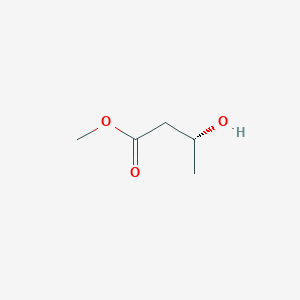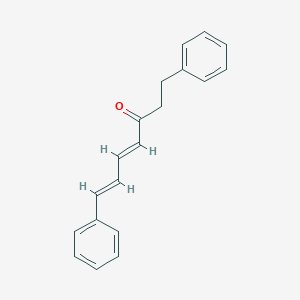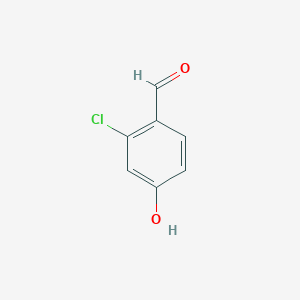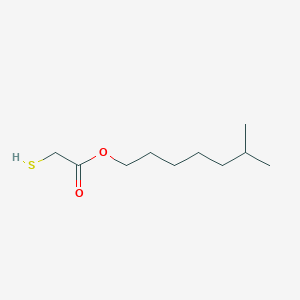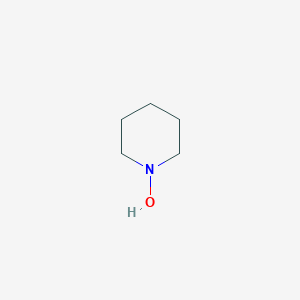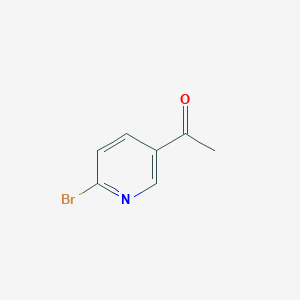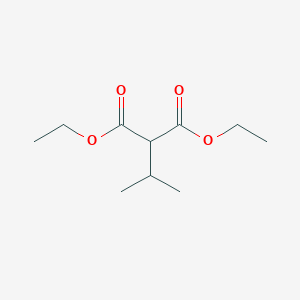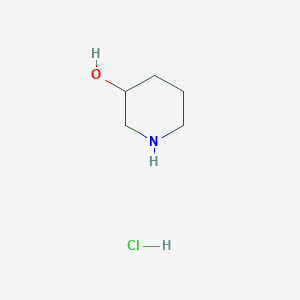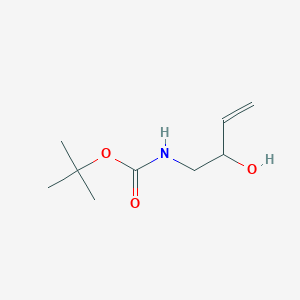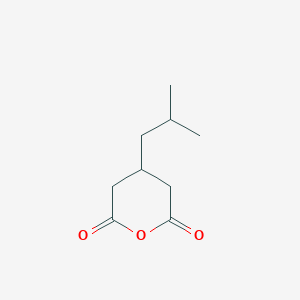
3-Isobutylglutaric anhydride
Overview
Description
3-Isobutylglutaric anhydride, with the chemical formula C10H14O3 and CAS registry number 185815-59-2, is a compound known for its applications in the field of organic synthesis . This white crystalline solid is characterized by its anhydride functional group and is commonly used as a reagent for the preparation of various derivatives . It is often employed in the synthesis of pharmaceutical intermediates and can also be utilized in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Isobutylglutaric anhydride typically involves the use of cyanoacetamide as a raw material . The synthesis process includes condensation and acetylation reactions . Under the catalysis of organic amines, such as acidamide, an asymmetric ring-opening reaction is performed on this compound and methanol in an organic solvent . This method is reasonable in route, easy to operate, and mild in reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce the intermediate . This method is optimized to avoid the use of expensive and environmentally harmful reagents and solvents . The process is designed to be straightforward and applicable, with a focus on achieving higher yields and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Hydrolysis: This reaction proceeds in acidic or basic conditions to form 3-isobutylglutaric acid.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.
Major Products Formed
Hydrolysis: 3-Isobutylglutaric acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
3-Isobutylglutaric anhydride is widely used in scientific research, particularly in the fields of organic synthesis and pharmaceutical development. It serves as a key intermediate in the synthesis of pregabalin, a medication used for treating epilepsy and neuropathic pain. Additionally, it is employed in proteomics research for protein modification or labeling for further analysis using techniques like mass spectrometry. The compound’s versatility makes it an invaluable tool for researchers in various scientific disciplines.
Mechanism of Action
Comparison with Similar Compounds
3-Isobutylglutaric anhydride can be compared with other similar compounds such as 3-isobutylglutaric acid and 3-isobutylglutarimide .
3-Isobutylglutaric Acid: This compound is formed through the hydrolysis of this compound and is used as an intermediate in the synthesis of pregabalin.
3-Isobutylglutarimide: This compound is another intermediate in the synthesis of pregabalin and is formed through the reaction of this compound with ammonia.
The uniqueness of this compound lies in its anhydride functional group, which makes it highly reactive and suitable for various synthetic applications .
Properties
IUPAC Name |
4-(2-methylpropyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)3-7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSGYCWYKZCYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467187 | |
| Record name | 3-Isobutylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185815-59-2 | |
| Record name | Dihydro-4-(2-methylpropyl)-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185815-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isobutylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described for 3-Isobutylglutaric anhydride in the production of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid?
A1: The research paper highlights a novel three-step synthesis of (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid, utilizing this compound as a key intermediate. [] The synthesis begins with the formation of 3-isobutylglutaric acid from cyanoacetamide and isovaleric aldehyde. This acid is subsequently converted to this compound through a reaction with acetic anhydride. Finally, reacting the anhydride with ammonia yields the target compound, (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid. The importance of this synthetic route lies in its simplicity, the ready availability of starting materials, and the high yield achieved at each step, exceeding 80%, culminating in a cost-effective approach to produce the target compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
